Zirconyl propionate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

84057-80-7 |

|---|---|

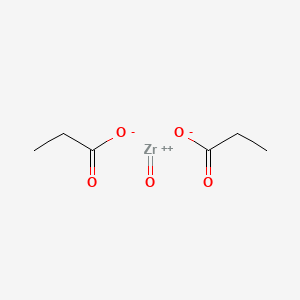

Molecular Formula |

C6H12O5Zr |

Molecular Weight |

255.38 g/mol |

IUPAC Name |

oxozirconium;propanoic acid |

InChI |

InChI=1S/2C3H6O2.O.Zr/c2*1-2-3(4)5;;/h2*2H2,1H3,(H,4,5);; |

InChI Key |

ZSQMANYQPOGRIC-UHFFFAOYSA-N |

SMILES |

CCC(=O)[O-].CCC(=O)[O-].O=[Zr+2] |

Canonical SMILES |

CCC(=O)O.CCC(=O)O.O=[Zr] |

Other CAS No. |

84057-80-7 25710-96-7 |

physical_description |

DryPowde |

Pictograms |

Irritant |

Related CAS |

84057-80-7 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Zirconyl Propionate from Zirconium Oxychloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of zirconyl propionate from zirconium oxychloride. The document details the experimental protocol, key reaction parameters, and characterization of the final product, tailored for professionals in research and development.

Introduction

This compound is a zirconium-based metal-organic compound with diverse applications, including its use as an adhesion promoter and as a precursor for the synthesis of zirconium-based materials. The synthesis from zirconium oxychloride (ZrOCl₂·8H₂O), a common and water-soluble zirconium source, presents a practical route to obtain this material. This guide outlines a general laboratory-scale synthesis protocol based on available literature.

Synthesis Protocol

The synthesis of this compound from zirconium oxychloride involves the reaction of an aqueous solution of zirconium oxychloride with propionic acid. The reaction proceeds under controlled temperature conditions to yield this compound as a white solid.

Experimental Parameters

Successful synthesis of this compound is dependent on the careful control of several key parameters. The following table summarizes the typical reaction conditions.

| Parameter | Value/Range | Notes |

| Starting Materials | Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O), Propionic acid (CH₃CH₂COOH), Deionized water | |

| Molar Ratio (Propionic Acid:ZrOCl₂·8H₂O) | 2:1 to 4:1 | An excess of propionic acid is generally used to drive the reaction to completion. |

| Reaction Temperature | 40 - 80 °C | Higher temperatures can accelerate the reaction but may also lead to the formation of byproducts. |

| Reaction Time | 1.5 - 5 hours | The reaction time is dependent on the temperature and the desired conversion. |

| Product Isolation | Filtration, Washing, and Drying | The solid product is isolated from the reaction mixture. |

Detailed Experimental Procedure

-

Preparation of Zirconium Oxychloride Solution: Dissolve a specific amount of zirconium oxychloride octahydrate in deionized water in a reaction vessel equipped with a magnetic stirrer and a condenser. The concentration of the solution should be carefully controlled.

-

Addition of Propionic Acid: While stirring, add the desired molar equivalent of propionic acid to the zirconium oxychloride solution.

-

Reaction: Heat the reaction mixture to the specified temperature (e.g., 60 °C) and maintain it for the designated reaction time (e.g., 3 hours) with continuous stirring.

-

Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The white precipitate of this compound is then collected by vacuum filtration.

-

Washing: Wash the collected solid with deionized water to remove any unreacted starting materials and byproducts. Subsequently, wash with a suitable organic solvent, such as ethanol, to aid in drying.

-

Drying: Dry the final product in a vacuum oven at a temperature below its decomposition point (e.g., 80-100 °C) until a constant weight is achieved. The result is a white, free-flowing powder.[1]

Reaction Pathway and Workflow

The synthesis of this compound from zirconium oxychloride proceeds through a ligand exchange reaction where the chloride and hydroxyl/aqua ligands on the zirconium center are replaced by propionate groups.

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The synthesized this compound can be characterized by various analytical techniques to confirm its identity and purity.

Physical Properties

| Property | Description |

| Appearance | White, free-flowing powder |

| Solubility | Insoluble in water; Soluble in ethanol and ethyl acetate |

Thermal Analysis

Thermogravimetric analysis (TGA) is a crucial technique to determine the thermal stability of this compound. The decomposition typically occurs in stages.

| Temperature Range (°C) | Event |

| 160 - 250 | Initial decomposition, formation of an intermediate oxy-propionate species.[2] |

| > 350 | Complete decomposition to zirconium oxide (ZrO₂).[2] |

Spectroscopic Analysis

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in the this compound molecule. The spectrum would confirm the presence of carboxylate groups and the absence of free carboxylic acid.

Logical Relationship of Synthesis Steps

The synthesis process follows a logical sequence of steps, from the preparation of reactants to the final purification of the product.

Caption: Logical flow of the this compound synthesis process.

Conclusion

This technical guide provides a foundational protocol for the synthesis of this compound from zirconium oxychloride. For specific applications, further optimization of the reaction parameters may be necessary to achieve the desired product characteristics. Researchers are encouraged to consult relevant safety data sheets for all chemicals used and to perform the synthesis in a well-ventilated fume hood.

References

Zirconyl Propionate: A Technical Guide to its Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zirconyl propionate is a versatile zirconium-based organometallic compound with a range of industrial applications, primarily as an adhesion promoter and crosslinking agent. Its chemistry is characterized by a strong tendency to form complex, polynuclear oxo-hydroxy clusters, which leads to its description as an "ill-defined compound." This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthesis of this compound. It also explores its current applications and the potential for related zirconium compounds in the pharmaceutical sciences, particularly in the realm of drug delivery.

Chemical Properties and Structure

This compound is typically a white, free-flowing powder with a faint odor of propionic acid.[1] Its properties are influenced by its complex and variable structure.

Molecular Formula and Weight

The molecular formula and weight of this compound are often subject to variation due to its propensity to form polymeric and cluster structures. While several formulations exist, the most commonly cited for the monomeric zirconium(IV) propionate is C₁₂H₂₀O₈Zr. However, other forms, such as those incorporating zirconyl (ZrO²⁺) moieties, are also reported. This guide will primarily reference the C₁₂H₂₀O₈Zr formula for consistency, with the acknowledgment of its structural variability.

Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₀O₈Zr (Note: Often exists as complex clusters) | [2][3] |

| Molecular Weight | 383.51 g/mol | [2][3] |

| Appearance | White, free-flowing powder | [1] |

| Odor | Slight odor of propionic acid | [1] |

| Melting Point | Starts to decompose at ~160 °C | [4][5] |

| Boiling Point | Decomposes | [5] |

| Solubility | Insoluble in water. Soluble in ethanol (>150 g/100 ml), ethyl acetate (>150 g/100 ml), and isopropanol (>65 g/100 ml). | [4][6] |

| Density | Tamped: 1.14 g/cm³; Untamped: 0.98 g/cm³ | [2] |

| Thermal Decomposition | Initial decomposition around 160-250 °C to an intermediate oxy-propionate species. Complete conversion to zirconium oxide (ZrO₂) above 350 °C. | [5] |

Structural Elucidation

The structure of this compound is not a simple monomeric salt but rather consists of complex polynuclear arrangements.[7]

-

Polynuclear Clusters: Zirconium carboxylates, including propionate, readily form oxo-hydroxy bridged clusters. A common structural motif is the hexanuclear cluster with a [Zr₆(μ₃-O)₄(μ₃-OH)₄]¹²⁺ core, stabilized by twelve carboxylate ligands.[8] These clusters can further assemble into larger polymeric structures.

-

Spectroscopic Characterization:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a crucial tool for confirming the coordination of the propionate ligand to the zirconium center. The spectra of zirconium propionate complexes show characteristic absorption bands corresponding to the carboxylate group.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtaining high-resolution ¹H and ¹³C NMR spectra for this compound in solution is challenging due to its tendency to form polymeric or aggregated species.[9] However, solid-state NMR techniques can provide insights into the structure and dynamics of related zirconium-based materials like metal-organic frameworks (MOFs).[11]

-

X-ray Diffraction (XRD): While single-crystal X-ray diffraction data for simple this compound is scarce due to its often amorphous or poorly crystalline nature, XRD is essential for characterizing the crystalline phases of materials derived from it, such as zirconium oxide.[7]

-

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are outlined below.

Method 1: From Zirconium(IV) Chloride and Propionic Acid [8]

This method involves the reaction of zirconium(IV) chloride with an excess of propionic acid.

-

Materials: Zirconium(IV) chloride (ZrCl₄), Propionic acid, Toluene (or another suitable solvent).

-

Procedure:

-

Suspend zirconium(IV) chloride in toluene.

-

Add an excess of propionic acid to the suspension.

-

Reflux the mixture with stirring. The reaction is accompanied by the evolution of hydrogen chloride gas.

-

After the reaction is complete (cessation of HCl evolution), the solvent and excess propionic acid are removed under reduced pressure.

-

The resulting white solid is washed with a non-polar solvent (e.g., hexane) and dried in a vacuum.

-

Method 2: From Zirconium Alkoxide and Propionic Acid [5]

This route offers a pathway to higher purity products through a ligand exchange reaction.

-

Materials: Zirconium(IV) propoxide (or isopropoxide), Propionic acid, Anhydrous organic solvent (e.g., toluene).

-

Procedure:

-

Dissolve zirconium(IV) propoxide in an anhydrous solvent under an inert atmosphere.

-

Stoichiometrically add propionic acid to the solution with vigorous stirring.

-

The reaction mixture is typically stirred at room temperature or gently heated to drive the ligand exchange.

-

The by-product, propanol, and the solvent are removed under vacuum to yield the this compound product.

-

Logical Relationships and Experimental Workflows

Caption: Logical relationship of this compound's properties.

Caption: Experimental workflow for this compound characterization.

Applications in Drug Development and Beyond

While this compound itself is not a pharmaceutical active ingredient, the chemistry of zirconium compounds holds significant interest for drug development professionals.

Crosslinking Agent in Formulations

The ability of this compound to crosslink polymers containing hydroxyl or carboxyl groups can be explored in the formulation of drug delivery systems.[12] This could potentially be used to modify the release characteristics of drugs from polymer matrices, control the swelling of hydrogels, or enhance the mechanical stability of transdermal patches.

Zirconium-Based Metal-Organic Frameworks (MOFs) for Drug Delivery

A highly promising area for the application of zirconium chemistry in pharmaceuticals is the development of Zirconium-based Metal-Organic Frameworks (MOFs). These are highly porous materials constructed from zirconium-based nodes (similar to the clusters found in this compound) and organic linkers.

-

High Drug Loading Capacity: The porous nature of Zr-MOFs allows for the encapsulation of large quantities of therapeutic agents.

-

Controlled Release: The drug release kinetics can be tuned by modifying the pore size and surface chemistry of the MOF.

-

Biocompatibility: Many Zr-MOFs have shown good biocompatibility, making them suitable for in vivo applications.

The synthesis of these MOFs often involves zirconium salts and carboxylic acid-based linkers, making the fundamental chemistry of this compound relevant to this advanced field of drug delivery.

Adhesion Promotion in Medical Devices

The primary application of this compound as an adhesion promoter in industrial coatings can be extrapolated to medical applications.[13] For instance, it could be investigated as a component in coatings for medical devices to enhance the adhesion of functional layers or to improve the bonding between different materials.

Conclusion

This compound is a chemically intriguing compound whose "ill-defined" nature stems from its rich coordination chemistry and tendency to form polynuclear clusters. While its primary industrial applications lie in the coatings and inks industries, the fundamental principles of its chemistry are highly relevant to emerging areas in the pharmaceutical sciences. For researchers and professionals in drug development, understanding the properties of zirconium carboxylates like this compound can provide valuable insights into the design of novel drug delivery systems, particularly through the rapidly advancing field of metal-organic frameworks. Further research into well-defined zirconium propionate clusters and their interactions with biocompatible polymers could unveil new opportunities for this versatile compound.

References

- 1. Atomically precise surface chemistry of zirconium and hafnium metal oxo clusters beyond carboxylate ligands - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03859B [pubs.rsc.org]

- 2. The Chemistry of Zirconium/Carboxylate Clustering Process: Acidic Conditions to Promote Carboxylate-Unsaturated Octahedral Hexamers and Pentanuclear Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Zirconium propionate | 25710-96-7 | Benchchem [benchchem.com]

- 6. luxfermeltechnologies.com [luxfermeltechnologies.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. addi.ehu.es [addi.ehu.es]

- 11. Solid-state 13C-NMR spectroscopic determination of side-chain mobilities in zirconium-based metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. scribd.com [scribd.com]

Zirconyl propionate CAS number and molecular formula

This technical guide provides a comprehensive overview of zirconyl propionate, focusing on its chemical identity, physicochemical properties, synthesis, and applications. The information is tailored for researchers, scientists, and professionals in drug development and materials science.

Chemical Identity and Molecular Structure

This compound (CAS Number: 84057-80-7) is an organometallic compound of zirconium(IV).[1] Its precise molecular structure is often described as complex and ill-defined, with a propensity to form polynuclear, hydroxy-bridged polymeric structures rather than a simple monomeric salt.[1] This structural complexity leads to discrepancies in the reported molecular formula across various sources. While PubChem lists a formula of C₃H₆O₂Zr, several chemical suppliers report C₁₂H₂₂O₈Zr.[][3] Other sources suggest C₆H₁₀O₅Zr.[4] This ambiguity likely arises from the formation of various oxo-hydroxy clusters where propionate ligands cap a central zirconium-oxo core.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 84057-80-7 |

| Molecular Formula | Disputed; commonly cited as C₁₂H₂₂O₈Zr, C₆H₁₀O₅Zr, or C₃H₆O₂Zr |

| Molecular Weight | Varies with formula; 383.51 g/mol for C₁₂H₂₂O₈Zr |

| IUPAC Name | propanoate;zirconium(4+)[4] |

| Synonyms | Zirconium propionate, Propanoic acid, zirconium salt |

Physicochemical Properties

This compound is a white, free-flowing powder with a slight odor of propionic acid. It is notable for its solubility in certain organic solvents and its thermal decomposition characteristics.

Table 2: Physicochemical and Thermal Properties of this compound

| Property | Value |

| Appearance | White, free-flowing powder |

| Solubility | Insoluble in water. Soluble in isopropanol (>65 g/100 ml), ethanol (>150 g/100 ml), and ethyl acetate (>150 g/100 ml).[5] |

| Melting Point | Decomposes starting at approximately 160°C.[1][6] |

| Thermal Decomposition | A two-stage process: an initial decomposition between 160-250°C to an intermediate oxy-propionate, followed by complete conversion to zirconium oxide (ZrO₂) at temperatures above 350°C.[1][6] |

| Density | Tamped: 1.14 g/cm³; Untamped: 0.98 g/cm³ |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Features |

| FTIR Spectroscopy | C-H stretching: Aliphatic C-H vibrations from the propionate's ethyl group are observed in the 2800–3000 cm⁻¹ region.[6] COO⁻ stretching: Asymmetric and symmetric vibrations of the carboxylate group appear in the 1540–1650 cm⁻¹ range.[6] Zr-O stretching: Broad, strong absorption bands in the 500–800 cm⁻¹ range are attributed to zirconium-oxygen bond vibrations.[6] |

| NMR Spectroscopy | Obtaining high-resolution ¹H and ¹³C NMR spectra is challenging due to the complex, polymeric, or aggregated nature of the compound in solution.[1] |

Experimental Protocols and Methodologies

Detailed experimental protocols for this compound are not extensively published in peer-reviewed literature. However, based on technical data sheets and general chemical knowledge, the following methodologies are representative.

3.1. Synthesis of this compound

A common and environmentally conscious method for preparing this compound involves the reaction of zirconium basic carbonate (ZBC) with propionic acid, typically in an aqueous medium.

-

Protocol Synopsis:

-

Zirconium basic carbonate is mixed with an aqueous solution of propionic acid.

-

The mixture is heated, leading to the effervescence of carbon dioxide as the propionic acid reacts with the carbonate.

-

The reaction proceeds until the formation of the this compound product is complete.

-

The final product is isolated, typically as a powder, after drying.

-

3.2. Characterization by Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition profile of this compound.

-

Methodology Synopsis:

-

A small, accurately weighed sample of this compound is placed in a TGA crucible.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The weight loss of the sample is recorded as a function of temperature.

-

The resulting data reveals the onset of decomposition and the temperatures of the distinct degradation stages, confirming the conversion to zirconium oxide.[1][6]

-

Applications and Logical Workflows

This compound has several industrial applications, primarily leveraging its ability to act as a crosslinking agent and adhesion promoter. It is also a precursor for advanced materials.

-

Adhesion Promoter: It is widely used in solvent-based printing inks (flexographic and gravure) to enhance adhesion to non-porous substrates like polyethylene, polypropylene, and metal foils.[5]

-

Crosslinking Agent: It can crosslink with oxygenated organic polymers, such as those containing hydroxyl groups, improving heat and solvent resistance in coatings.

-

Materials Precursor: It serves as a precursor for the synthesis of high-purity zirconium oxide (ZrO₂) nanoparticles through thermal decomposition.[1]

Below is a diagram illustrating a typical workflow from synthesis to application.

Caption: Synthesis, characterization, and application workflow for this compound.

Biological Signaling Pathways: An Indirect Perspective

There is no direct evidence in the reviewed literature of this compound as a singular molecule activating specific biological signaling pathways. However, its constituent components—zirconium ions and propionate—have known biological activities that are relevant in the context of drug development and biocompatibility.

-

Zirconium Ions (Zr⁴⁺): Soluble zirconium ions have been shown to promote the proliferation and differentiation of human osteoblasts. This effect is associated with the up-regulation of the Bone Morphogenetic Protein 2 (BMP2) and the subsequent activation of the BMP/SMAD signaling pathway.

-

Propionate: As a short-chain fatty acid (SCFA), propionate is a well-known signaling molecule in mammals, primarily produced by gut microbiota. It acts through G-protein coupled receptors like FFAR2 and FFAR3 to modulate immune responses and metabolic processes. For instance, propionate can counter pro-inflammatory signaling linked to nutrient load and obesity.[7]

The diagram below illustrates these separate pathways. It is critical to note that these pathways are initiated by the individual ions/molecules, and not necessarily by the intact this compound compound.

Caption: Separate signaling pathways of this compound's constituent components.

References

- 1. This compound | 84057-80-7 | Benchchem [benchchem.com]

- 3. This compound | C3H6O2Zr | CID 87073358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Zirconium propionate - Molwiki [molwiki.com]

- 5. luxfermeltechnologies.com [luxfermeltechnologies.com]

- 6. Zirconium propionate | 25710-96-7 | Benchchem [benchchem.com]

- 7. [PDF] Propionate functions as a feeding-state-dependent regulatory metabolite to counter pro-inflammatory signaling linked to nutrient load and obesity. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Solubility of Zirconyl Propionate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of zirconyl propionate in various organic solvents. The information contained herein is intended to support research, development, and application activities where this compound is utilized as a precursor, crosslinking agent, or adhesion promoter.

Introduction to this compound

This compound is a white, free-flowing powder with a slight odor of propionic acid.[1][2] It is known for its utility in promoting adhesion in solvent-based inks and as a source of zirconium for crosslinking with oxygenated organic polymers.[1][2][3] Its effectiveness in these applications is intrinsically linked to its solubility in organic media, which allows for homogenous incorporation into various formulations.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. The available quantitative data is summarized in the table below for easy comparison. It is noteworthy that this compound is reported to be insoluble in water.[1][2][3][4][5]

| Organic Solvent | Chemical Formula | Solubility ( g/100 mL of solvent) | Temperature (°C) |

| Ethyl Acetate | C₄H₈O₂ | > 150[1][2] | Not Specified |

| Ethanol | C₂H₅OH | > 150[1][2] | Not Specified |

| Isopropanol | C₃H₈O | > 65[1][2] | Not Specified |

Experimental Protocol for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not extensively detailed in publicly available literature, a standard laboratory procedure for assessing the solubility of a solid compound in a liquid solvent can be outlined as follows. This generalized method is based on the principle of saturation.

Objective: To determine the mass of this compound that can be dissolved in a specific volume of an organic solvent at a given temperature to achieve a saturated solution.

Materials:

-

This compound powder

-

Selected organic solvent (e.g., ethanol, ethyl acetate, isopropanol)

-

Analytical balance

-

Volumetric flasks

-

Beakers or Erlenmeyer flasks

-

Magnetic stirrer and stir bars

-

Constant temperature bath or hot plate with temperature control

-

Filtration apparatus (e.g., syringe filters, vacuum filtration)

-

Oven for drying

Procedure:

-

Preparation: A known volume of the selected organic solvent is placed into a beaker or Erlenmeyer flask equipped with a magnetic stir bar.

-

Temperature Control: The flask is placed in a constant temperature bath to maintain the desired experimental temperature.

-

Incremental Addition: A pre-weighed amount of this compound is incrementally added to the solvent while stirring continuously.

-

Equilibration: The mixture is stirred for a prolonged period (typically several hours) to ensure that equilibrium is reached and the solution is saturated.

-

Observation: The solution is visually inspected for the presence of undissolved solid. If all the solid dissolves, more this compound is added until a persistent excess of solid is observed.

-

Separation: Once the solution is saturated, the stirring is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant (the clear, saturated solution) is carefully withdrawn, avoiding any solid particles. Filtration may be necessary to ensure the complete removal of undissolved solute.

-

Solvent Evaporation: A known volume of the saturated solution is transferred to a pre-weighed container. The solvent is then evaporated, typically in an oven at a temperature below the decomposition point of this compound (decomposition starts around 160°C[1][5]), until a constant weight is achieved.

-

Calculation: The mass of the dissolved this compound is determined by subtracting the weight of the empty container from the final weight of the container with the dried residue. The solubility is then calculated and expressed as grams of solute per 100 mL of solvent.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Hydrolysis of Zirconyl Propionate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zirconyl propionate, an organometallic compound of zirconium, serves various industrial purposes, including as an adhesion promoter. While it is characterized by its insolubility in water, its behavior in aqueous environments is of significant interest, particularly in contexts where its controlled hydrolysis can be leveraged for the synthesis of zirconium-based materials or where its stability in the presence of moisture is a concern. This technical guide provides a comprehensive overview of the hydrolysis of this compound in aqueous solutions, drawing upon the established chemistry of zirconium carboxylates and zirconyl salts to elucidate the reaction pathways, influencing factors, and key intermediates. Due to the scarcity of direct quantitative data for this compound, this guide extrapolates from closely related and well-studied zirconium compounds to present a scientifically grounded understanding of its aqueous hydrolysis.

Core Concepts of this compound Hydrolysis

The hydrolysis of this compound is a heterogeneous reaction occurring at the solid-liquid interface. The process involves the progressive replacement of propionate ligands by hydroxyl groups, leading to the formation of various soluble and insoluble zirconium-oxo/hydroxo species. The overall reaction can be conceptualized as follows:

Zr(O)(OOCCH₂CH₃)₂(s) + nH₂O ⇌ [Zr(O)ₓ(OH)ᵧ(OOCCH₂CH₃)₂]ₙ(aq/s) + 2nCH₃CH₂COOH(aq)

The aqueous chemistry of zirconium is dominated by its propensity to form polynuclear clusters. A key intermediate in the hydrolysis of zirconyl salts is the tetrameric ion, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. It is highly probable that similar cluster formation occurs during the hydrolysis of this compound as propionate ligands are displaced.

The pH of the aqueous solution is the most critical factor governing the rate and pathway of hydrolysis. In acidic conditions, the hydrolysis is suppressed due to the equilibrium shifting towards the protonated carboxylate and stable zirconium aqua ions. Conversely, in neutral to alkaline conditions, hydrolysis is favored, leading to the formation of zirconium hydroxide precipitates.

Quantitative Data

Table 1: Stability Constants of Zirconium(IV) with Propanoic Acid

| Stepwise Stability Constant | Value (log K) |

| log K₁ | 3.50 |

| log K₂ | 2.80 |

| log K₃ | 2.15 |

| log K₄ | 1.55 |

Note: Data obtained from potentiometric studies of zirconium complexes with propanoic acid. These values indicate the affinity of zirconium for propionate ligands in solution.

Table 2: Properties of Zirconium Acetate Solution (as an analogue)

| Property | Value/Observation | Reference |

| pH (13% ZrO₂ solution) | 3.3 - 4.0 | [1] |

| pH (22% ZrO₂ solution) | 3.8 - 4.2 | [2] |

| Stability | Stable at room temperature. Hydrolysis increases with decreasing pH and increasing temperature. | [1][2][3] |

This data for zirconium acetate, a water-soluble analogue, highlights the acidic nature of zirconium carboxylate solutions and their susceptibility to hydrolysis under certain conditions.

Hydrolysis Pathway and Mechanism

The hydrolysis of solid this compound in an aqueous solution can be described as a multi-step process.

Caption: Proposed pathway for the hydrolysis of this compound.

The initial step involves the adsorption of water molecules onto the surface of the solid this compound, followed by the displacement of propionate ligands. This process releases propionic acid into the solution, which can lower the local pH. As hydrolysis proceeds, soluble zirconium-hydroxo-propionate species may form, which then undergo polymerization to form stable polynuclear oxo/hydroxo clusters. With an increase in pH or further hydrolysis, these clusters can aggregate and condense, ultimately leading to the precipitation of amorphous zirconium hydroxide.

Experimental Protocols

Investigating the hydrolysis of insoluble this compound requires specialized experimental setups to handle the solid-liquid interface and accurately measure the reaction progress.

Potentiometric Titration for Stability Constant Determination

This method can be adapted to study the release of propionic acid during hydrolysis, providing indirect kinetic information.

Methodology:

-

Preparation of the Reaction Suspension: A known mass of finely ground this compound is suspended in a thermostated reaction vessel containing a known volume of deionized water with a constant ionic strength (e.g., maintained with KNO₃).

-

pH Monitoring: A calibrated pH electrode is immersed in the suspension, and the initial pH is recorded.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the suspension.

-

Data Acquisition: The pH of the suspension is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: The titration curve is analyzed to determine the amount of propionic acid released over time, which corresponds to the extent of hydrolysis. Software can be used to calculate stability constants for the zirconium-propionate complexes.[4]

Caption: Workflow for potentiometric titration of this compound hydrolysis.

Spectroscopic Analysis of the Aqueous Phase

Methodology:

-

Reaction Setup: A suspension of this compound in water is stirred in a sealed, thermostated vessel.

-

Sampling: At regular time intervals, aliquots of the suspension are withdrawn and immediately filtered through a sub-micron filter to separate the solid phase.

-

Analysis of the Filtrate:

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): To determine the concentration of dissolved zirconium, providing a measure of the extent of dissolution/hydrolysis.

-

High-Performance Liquid Chromatography (HPLC): To quantify the concentration of propionic acid released into the aqueous phase.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups of any soluble zirconium-propionate-hydroxo species.

-

Characterization of the Solid Phase

Methodology:

-

Sample Preparation: At different stages of hydrolysis, the solid phase is isolated by filtration, washed with deionized water, and dried under vacuum.

-

Analysis:

-

X-ray Diffraction (XRD): To monitor changes in the crystallinity of this compound and identify the formation of any new crystalline phases (e.g., zirconium hydroxide).

-

Thermogravimetric Analysis (TGA): To determine the composition of the solid by observing mass loss at different temperatures, corresponding to the loss of water, propionate, and hydroxyl groups.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To track the changes in the coordination environment of the propionate ligands and the appearance of hydroxyl groups on the solid surface. The O-C-O stretching vibrations associated with the coordination between zirconium and the carboxylate groups are of particular interest.[5]

-

Factors Influencing Hydrolysis

Table 3: Key Factors Affecting this compound Hydrolysis

| Factor | Effect on Hydrolysis | Rationale |

| pH | Primary controlling factor. Increased pH accelerates hydrolysis. | In alkaline conditions, the equilibrium is driven towards the formation of hydroxide species. In acidic conditions, the reaction is suppressed. |

| Temperature | Increased temperature generally increases the rate of hydrolysis. | Provides the activation energy for the ligand exchange reaction and can increase the solubility of this compound. |

| Particle Size | Smaller particle size increases the rate of hydrolysis. | A larger surface area provides more active sites for the reaction with water. |

| Ionic Strength | Can influence the stability of charged intermediates in solution. | Affects the activity of ions in the solution, which can alter reaction kinetics. |

Conclusion

The hydrolysis of this compound in aqueous solutions is a complex heterogeneous process governed by factors such as pH, temperature, and the physical properties of the solid. While direct quantitative data remains limited, a comprehensive understanding can be built upon the well-established principles of zirconium chemistry. The hydrolysis proceeds through the formation of polynuclear zirconium-oxo/hydroxo clusters, ultimately leading to the precipitation of zirconium hydroxide under favorable conditions. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the kinetics and mechanism of this reaction, paving the way for better control and utilization of this compound in various scientific and industrial applications.

References

Zirconyl Propionate Coordination Chemistry: A Technical Guide to Ligand Effects and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate world of zirconyl propionate coordination chemistry. It provides a comprehensive overview of the synthesis, structure, and characterization of this compound complexes, with a particular focus on the profound influence of ligands on their properties and reactivity. This document is intended to serve as a valuable resource for researchers and professionals in materials science, catalysis, and drug development, offering detailed experimental protocols, tabulated data for easy comparison, and visualizations of key chemical processes.

Core Concepts in this compound Coordination Chemistry

This compound is not a simple monomeric salt but rather exists as complex, often multinuclear, oxo-hydroxy clusters.[1] The fundamental building block of these structures is typically a zirconium-oxygen core, with propionate ligands coordinating to the zirconium centers.

The propionate ligand (CH₃CH₂COO⁻) is crucial to the structure and properties of these compounds. It commonly binds to the zirconium(IV) center in a bidentate fashion, where both oxygen atoms of the carboxylate group coordinate to the metal. This coordination can occur in two primary modes:

-

Chelating: The ligand binds to a single zirconium atom.

-

Bridging: The ligand connects two different zirconium atoms.

The interplay between these coordination modes is fundamental to the formation of extended cluster structures.[1] The structure of zirconium carboxylates is often based on a hexanuclear cluster with a [Zr₆(μ₃-O)₄(μ₃-OH)₄]¹²⁺ core, stabilized by twelve carboxylate ligands.[1] These propionate ligands cap the zirconium-oxo core, influencing the compound's solubility in organic solvents, thermal stability, and reactivity.[1] The dynamic nature of the coordination can create vacant coordination sites on the zirconium atoms, which act as Lewis acid sites and are critical for catalysis.[1]

Synthesis of this compound Complexes

Several synthetic routes have been developed to produce this compound and its derivatives. The choice of method often depends on the desired purity, morphology, and scale of the product.

Reaction of Zirconium Basic Carbonate with Propionic Acid

A common and environmentally friendly method involves the reaction of zirconium basic carbonate (ZBC) with propionic acid in an aqueous medium. Heating the mixture leads to the formation of the this compound complex, with the evolution of carbon dioxide.

Experimental Protocol: Synthesis from Zirconium Basic Carbonate

-

Reaction Setup: In a reaction vessel, create a mixture of 240 ml of propionic acid and 210 ml of deionized water.

-

Heating: Heat the mixture to 45°C with constant stirring.

-

Addition of ZBC: Slowly add 500 g of basic zirconium carbonate to the heated solution.

-

Reaction: Continue stirring and maintain the temperature at 45°C for two hours.

-

Filtration and Drying: After the reaction is complete, filter the mixture to collect the solid product. Dry the collected product to obtain a free-flowing powder.

Ligand Exchange from Zirconium (IV) Alkoxides

High-purity this compound can be synthesized via a ligand exchange reaction using a zirconium (IV) alkoxide, such as zirconium (IV) isopropoxide, and propionic acid. This method allows for controlled substitution of the alkoxy ligands with propionate ligands.

Experimental Protocol: Ligand Exchange Synthesis

-

Precursor Solution: Dissolve zirconium (IV) isopropoxide in a suitable anhydrous solvent (e.g., isopropanol) under an inert atmosphere.

-

Addition of Propionic Acid: Stoichiometrically add propionic acid to the alkoxide solution with vigorous stirring.

-

Reflux: Heat the reaction mixture to reflux to drive the ligand exchange reaction to completion. The isopropanol byproduct can be removed by distillation.

-

Isolation: Upon cooling, the this compound product will precipitate. Isolate the product by filtration and wash with a non-polar solvent to remove any unreacted starting materials.

-

Drying: Dry the final product under vacuum.

Ligand Effects on Structure and Properties

The nature of the carboxylate ligand plays a significant role in determining the structure and properties of the resulting zirconium-oxo clusters. Factors such as ligand chain length, steric hindrance, and the presence of other functional groups can influence cluster size, solubility, and thermal stability.

Influence of Ligand Structure on Cluster Formation

The steric bulk of the carboxylate ligand can direct the formation of different cluster sizes. For instance, less sterically demanding ligands like acetate tend to favor the formation of larger, dimeric Zr₁₂ clusters.[2] In contrast, bulkier ligands can prevent this dimerization, leading to the formation of smaller, monomeric Zr₆ clusters.[2]

Quantitative Data on Ligand Effects

The following tables summarize key quantitative data related to this compound and its derivatives, highlighting the effects of different ligands and synthesis conditions.

Table 1: Thermal Decomposition of this compound

| Temperature Range (°C) | Process | Product(s) |

| 160 - 250 | Initial Thermal Decomposition | Intermediate oxy-propionate species |

| > 350 | Complete Thermal Decomposition | Zirconium Oxide (ZrO₂) |

Data sourced from multiple studies.[1]

Table 2: Influence of Ligand Coordination Mode on Lithographic Performance of Methacrylate-Coordinated Zr₆ Clusters

| Dominant Ligand Mode | Mean Dissociation Energy (eV) | Lithographic Performance |

| μ₁ (chelating) | 3.95 | Higher sensitivity |

| μ₂ (bridging) | 4.76 | Higher resolution |

Theoretical calculations show that the dissociation energy of the ligand from the cluster is dependent on its coordination mode.[3]

Characterization Techniques

A variety of analytical techniques are employed to characterize the structure, composition, and properties of this compound complexes.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the coordination mode of the carboxylate ligands. The separation between the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group provides insight into whether the ligand is chelating, bridging, or ionic.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the organic ligands and to study the dynamic behavior of the ligands on the cluster surface in solution.[4]

-

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to determine the temperature at which the organic ligands decompose, leading to the formation of zirconium oxide.[5]

-

X-ray Diffraction (XRD): XRD is essential for determining the crystalline structure of the resulting materials, especially the different polymorphs of zirconia obtained after thermal decomposition.[1]

Applications in Drug Development and Beyond

The unique properties of this compound and its derivatives make them promising materials for a range of applications, including in the pharmaceutical industry.

Zirconium-Based Metal-Organic Frameworks (MOFs) for Drug Delivery

Zirconium-based MOFs, which can be synthesized using zirconyl carboxylate precursors, are being extensively investigated as carriers for drug delivery.[6] The high porosity and tunable pore size of these materials allow for the encapsulation of therapeutic agents. The zirconium-oxo clusters act as the nodes in these frameworks, while the organic ligands form the linkers. The ability to modify the ligands provides a mechanism for controlling the release rate of the encapsulated drugs.

Catalysis in Pharmaceutical Synthesis

The Lewis acidic zirconium centers in this compound complexes can act as catalysts for a variety of organic transformations relevant to pharmaceutical synthesis.[7][8] For example, they have shown activity in esterification reactions, which are fundamental in the synthesis of many active pharmaceutical ingredients.[7] The solubility of these complexes in organic solvents makes them suitable for homogeneous catalysis.

Conclusion

This compound coordination chemistry is a rich and evolving field with significant potential for the development of new materials and technologies. The ability to control the structure and properties of zirconium-oxo clusters through the judicious choice of ligands opens up exciting possibilities in areas ranging from catalysis to drug delivery. This guide has provided a foundational understanding of the key concepts, synthetic methodologies, and characterization techniques in this area, and it is hoped that it will serve as a valuable resource for researchers and professionals seeking to explore the potential of these fascinating compounds.

References

- 1. Zirconium propionate | 25710-96-7 | Benchchem [benchchem.com]

- 2. Fatty acid capped, metal oxo clusters as the smallest conceivable nanocrystal prototypes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05037D [pubs.rsc.org]

- 3. chinesechemsoc.org [chinesechemsoc.org]

- 4. Ligand dynamics on the surface of zirconium oxo clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. The Central Role of Oxo Clusters in Zirconium‐Based Esterification Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ligand Exchange Reactions of a Monomeric Zirconium Carbonate Complex with Carboxylic Acids Studied by Extended X-ray Absorption Fine Structure, UV Absorption and Raman Spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Shelf Stability of Zirconyl Propionate Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the shelf stability of zirconyl propionate solutions. Due to the limited availability of specific long-term stability data in public literature, this document synthesizes information from related zirconium compounds and general principles of metal carboxylate chemistry to offer a robust framework for understanding and evaluating the stability of these solutions.

Introduction to this compound

This compound is an organometallic compound containing zirconium in a +4 oxidation state, coordinated with propionate ligands. It is typically supplied as a white, free-flowing powder with a slight odor of propionic acid. While insoluble in water, it demonstrates solubility in various organic solvents, including ethanol, isopropanol, and ethyl acetate[1][2]. The molecular structure is often described as complex and "ill-defined," suggesting it may exist as a mixture of oligomeric or polymeric species in solution[1].

Its primary applications leverage its ability to form zirconium oxide upon thermal decomposition and its reactivity with organic polymers. Key uses include:

-

Adhesion Promoter: In solvent-based inks and coatings, it enhances adhesion to challenging substrates like polyolefins and metallic foils.

-

Precursor to Zirconia (ZrO₂): It is used in the synthesis of high-purity zirconium oxide, a ceramic material with high thermal stability and durability[3].

-

Crosslinking Agent: It can act as a crosslinker in certain polymer systems.

The stability of this compound solutions is critical for ensuring consistent performance, predictable reactivity, and a viable shelf life in commercial formulations. Degradation can lead to loss of efficacy, precipitation, and changes in physical properties such as viscosity.

Factors Influencing Solution Stability

The primary degradation pathway for this compound in solution is hydrolysis, followed by condensation. The stability is therefore highly dependent on several factors that can initiate or accelerate these processes.

Key Influencing Factors:

-

Water Content: Water is the most critical factor. Even trace amounts, whether present in the solvent or absorbed from the atmosphere, can initiate hydrolysis of the zirconium-propionate bond.

-

Solvent Choice: The type of solvent used is crucial. Protic solvents, especially alcohols, can participate in esterification reactions or may contain residual water. While this compound is soluble in alcohols, the choice of a high-purity, anhydrous grade is essential.

-

Temperature: Elevated temperatures accelerate the rates of hydrolysis and condensation reactions, leading to faster degradation of the solution. Storage at controlled room temperature or below is generally recommended.

-

pH (or presence of acidic/basic impurities): Acidic or basic species can catalyze hydrolysis. Propionic acid, which may be present in the starting material, can influence the equilibrium of the solution.

-

Concentration: The concentration of this compound in the solution can affect the rate of condensation and precipitation. Higher concentrations may lead to faster formation of insoluble zirconium-oxo clusters.

-

Exposure to Light and Air: While thermal degradation is well-documented at high temperatures (starting around 160°C for the solid)[2][3], exposure to UV light and atmospheric moisture can also contribute to degradation over time. Containers should be opaque and tightly sealed.

Degradation Pathway and Mechanism

The degradation of this compound in solution is proposed to occur via a two-step mechanism: hydrolysis and condensation.

-

Hydrolysis: A water molecule attacks the electrophilic zirconium center, leading to the displacement of a propionate ligand and the formation of a hydroxyl group bound to the zirconium. This reaction releases propionic acid.

-

Condensation: The zirconium-hydroxyl intermediates are unstable and readily undergo condensation reactions with other similar species or with unhydrolyzed this compound molecules. This process forms Zr-O-Zr bridges (oxo bridges) and eliminates water, which can then participate in further hydrolysis.

This cascade of reactions leads to the formation of larger, insoluble zirconium-oxo-propionate oligomers or, ultimately, zirconium dioxide precipitate, rendering the solution unusable.

Caption: Proposed degradation pathway for this compound solutions.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound solutions should involve storing samples under controlled conditions and periodically testing for changes in chemical composition and physical properties.

Sample Preparation and Storage

-

Solution Preparation: Prepare solutions of this compound in the desired high-purity, anhydrous solvent (e.g., isopropanol) at the target concentration inside a glove box or under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

-

Packaging: Aliquot the solution into opaque, tightly sealed containers (e.g., amber glass vials with PTFE-lined caps).

-

Storage Conditions: Store the samples under a matrix of conditions to assess different factors. A typical protocol might include:

-

Refrigerated: 2-8°C

-

Controlled Room Temperature: 25°C / 60% RH

-

Accelerated: 40°C / 75% RH

-

-

Time Points: Establish testing intervals (e.g., T=0, 1, 3, 6, and 12 months).

Analytical Methods

The following analytical techniques are recommended for monitoring the stability of the solutions over time.

References

An In-depth Technical Guide on the Health and Safety of Zirconyl Propionate

This guide provides comprehensive health and safety information for zirconyl propionate, intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, potential hazards, handling procedures, and emergency measures, based on available Safety Data Sheets (SDS).

Chemical and Physical Properties

This compound is a multi-constituent substance with the primary component being zirconium propionate.[1] It is identified by CAS number 84057-80-7.[1][2] The material is a solid at room temperature and appears off-white in color.[3] It is used as a chemical intermediate.[1][3]

| Property | Value | Source |

| Molecular Formula | C6H10O5Zr | [1][2] |

| Molecular Weight | 164.2946 g/mol / 253.36 g/mol | [2][3] |

| Physical State | Solid | [1][3] |

| Appearance | Off-white solid | [3] |

| Melting Point | 160 °C (decomposes) | [3] |

| Flash Point | > 110 °C | [3] |

| Solubility | Insoluble in water. Soluble in ethanol, ethyl acetate. | [1] |

| % Volatiles | < 5 % | [1][3] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is generally not classified as hazardous.[1][3][4] However, it is important to note that prolonged exposure may lead to health effects.

Potential Health Effects:

-

Inhalation: May cause irritation to the respiratory tract.[1][5]

-

Ingestion: No information available on the effects of ingestion.[1][3]

-

Chronic Exposure: Prolonged exposure to zirconium compounds can lead to the formation of granulomatous lesions in the lungs or on the skin. Material may form zirconium oxides or zirconate polymers on the skin, eyes, or in the lungs.[1][3][5]

The substance is not classified for acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[3][5]

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Handling:

-

Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking and when leaving work.[1]

-

Provide local exhaust or general room ventilation.

Storage:

Exposure Controls and Personal Protection

To minimize potential exposure, the following personal protective equipment (PPE) is recommended.

First-Aid Measures

In case of exposure, the following first-aid measures should be taken.

Fire-Fighting Measures and Accidental Release

Fire-Fighting:

-

Suitable extinguishing media: Water spray, foam, carbon dioxide, and dry chemical.[1][5]

-

Fire hazard: Irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame.[1][5]

-

Firefighting instructions: Exercise caution when fighting any chemical fire.[1][5]

Accidental Release: In the event of a spill, the following workflow should be followed to ensure safe cleanup.

References

Methodological & Application

Application Notes and Protocols for Sol-Gel Synthesis of Zirconia Nanoparticles using Zirconyl Propionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zirconia (ZrO₂) nanoparticles are of significant interest in the biomedical and pharmaceutical fields due to their biocompatibility, high thermal stability, mechanical strength, and chemical resistance. These properties make them suitable for applications in drug delivery, bio-imaging, and as components of dental and orthopedic implants. The sol-gel method is a versatile and cost-effective technique for synthesizing zirconia nanoparticles with controlled size, morphology, and crystallinity. This document provides a detailed protocol for the synthesis of zirconia nanoparticles using zirconyl propionate as a precursor via the sol-gel method.

Principle of Sol-Gel Synthesis

The sol-gel process involves the transition of a system from a liquid "sol" (colloidal suspension) into a solid "gel" phase. The synthesis of zirconia nanoparticles using this compound typically involves the following steps:

-

Hydrolysis: this compound reacts with water, leading to the replacement of propionate groups with hydroxyl (-OH) groups.

-

Condensation: The hydroxylated zirconium species undergo condensation reactions to form Zr-O-Zr bridges, resulting in the formation of a three-dimensional network.

-

Aging: The gel is aged to allow for further condensation and strengthening of the network.

-

Drying: The solvent is removed from the gel to obtain a xerogel or aerogel.

-

Calcination: The dried gel is heat-treated to remove residual organic compounds and induce crystallization, yielding the final zirconia nanoparticles.

Experimental Protocols

Materials and Equipment

-

Precursor: this compound (Zr(OOCCH₂CH₃)₄)

-

Solvent: Anhydrous ethanol (C₂H₅OH)

-

Catalyst (Acidic): Nitric acid (HNO₃)

-

Catalyst (Basic): Ammonium hydroxide (NH₄OH)

-

Washing Agent: Deionized water, Ethanol

-

Equipment: Magnetic stirrer with hot plate, beakers, burette, pH meter, centrifuge, oven, and furnace.

Protocol 1: Acid-Catalyzed Sol-Gel Synthesis

This protocol is adapted for this compound based on established methods for similar zirconium alkoxide precursors.

-

Preparation of the Sol:

-

In a 250 mL beaker, dissolve 0.1 mol of this compound in 100 mL of anhydrous ethanol.

-

Stir the solution vigorously for 30 minutes at room temperature to ensure complete dissolution.

-

-

Hydrolysis:

-

Prepare a solution of deionized water and ethanol (1:4 v/v).

-

Add a few drops of nitric acid to the water-ethanol mixture to adjust the pH to approximately 3-4.

-

Add the acidic water-ethanol solution dropwise to the this compound solution under continuous stirring. The molar ratio of water to this compound should be maintained at 4:1.

-

-

Gelation:

-

Continue stirring the solution for 2-4 hours. A transparent sol will form initially, which will gradually transform into a viscous gel.

-

Cover the beaker and allow the gel to age for 24-48 hours at room temperature.

-

-

Drying and Calcination:

-

Dry the aged gel in an oven at 80-100°C for 12-24 hours to remove the solvent.

-

Grind the resulting xerogel into a fine powder.

-

Calcine the powder in a furnace at a temperature between 400°C and 800°C for 2-4 hours to obtain crystalline zirconia nanoparticles. The calcination temperature influences the crystal phase and particle size.

-

Protocol 2: Base-Catalyzed Sol-Gel Synthesis

-

Preparation of the Sol:

-

Follow step 1 of the acid-catalyzed protocol.

-

-

Hydrolysis and Condensation:

-

Prepare a solution of deionized water and ethanol (1:4 v/v).

-

Add ammonium hydroxide to the water-ethanol mixture to adjust the pH to approximately 9-10.

-

Add the basic water-ethanol solution dropwise to the this compound solution under vigorous stirring. A white precipitate will form immediately.

-

-

Washing and Separation:

-

Continue stirring the suspension for 1-2 hours.

-

Separate the precipitate by centrifugation (e.g., 4000 rpm for 10 minutes).

-

Wash the precipitate repeatedly with deionized water and then with ethanol to remove unreacted precursors and by-products.

-

-

Drying and Calcination:

-

Dry the washed precipitate in an oven at 80-100°C for 12 hours.

-

Grind the dried powder.

-

Calcine the powder at a selected temperature (e.g., 500-700°C) for 2 hours to yield zirconia nanoparticles.

-

Data Presentation

The properties of the synthesized zirconia nanoparticles are highly dependent on the synthesis parameters. The following tables summarize the expected influence of these parameters.

| Parameter | Condition | Expected Outcome on Nanoparticles |

| pH | Acidic (pH 3-4) | Smaller particle size, tetragonal phase stabilization at lower temperatures |

| Basic (pH 9-10) | Larger particle size, tendency to form monoclinic phase | |

| Calcination Temperature | 400-600°C | Primarily tetragonal phase, smaller crystallite size |

| > 600°C | Transformation to monoclinic phase, larger crystallite size | |

| Water to Precursor Ratio | Low (e.g., 2:1) | Slower hydrolysis, potentially smaller particles |

| High (e.g., 8:1) | Faster hydrolysis and condensation, may lead to larger agglomerates |

| Precursor | Catalyst | Calcination Temp. (°C) | Avg. Particle Size (nm) | Crystal Phase |

| This compound | Nitric Acid | 500 | 10-20 | Tetragonal |

| This compound | Nitric Acid | 700 | 25-40 | Tetragonal/Monoclinic |

| This compound | Ammonium Hydroxide | 600 | 30-50 | Monoclinic/Tetragonal |

Mandatory Visualizations

Experimental Workflow

Caption: Sol-gel synthesis workflow for zirconia nanoparticles.

Sol-Gel Process Signaling Pathway

Caption: Chemical transformations during the sol-gel process.

Applications in Drug Development

Zirconia nanoparticles synthesized by this method can be explored for various applications in drug development:

-

Drug Delivery: Their high surface area and biocompatibility make them potential carriers for targeted drug delivery. The surface can be functionalized to attach specific drug molecules.

-

Biocompatible Coatings: They can be used to create biocompatible and wear-resistant coatings on medical implants, reducing the risk of rejection and improving longevity.

-

Bio-imaging: When doped with suitable rare-earth elements, zirconia nanoparticles can act as fluorescent probes for in-vitro and in-vivo imaging.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle this compound and solvents with care, as they may be flammable and irritant.

-

Exercise caution when working with acids and bases.

-

The furnace for calcination operates at high temperatures and should be handled with appropriate care.

Disclaimer: This protocol is a guideline and may require optimization based on specific laboratory conditions and desired nanoparticle characteristics. It is recommended to consult relevant scientific literature for further details.

Zirconyl Propionate as a Precursor for High-Quality Zirconia Thin Film Deposition: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zirconium dioxide (ZrO₂) thin films are of significant interest across various scientific and industrial fields, including optics, electronics, and biomedical applications, owing to their excellent chemical stability, high refractive index, wide bandgap, and biocompatibility. The choice of precursor is critical in determining the final properties of the deposited films. Zirconyl propionate, a metal-organic compound, presents itself as a viable and effective precursor for the deposition of high-quality zirconia thin films through solution-based methods like sol-gel processing coupled with spin coating.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the fabrication of zirconia thin films. It is intended to guide researchers and professionals in developing reproducible and controlled deposition processes.

Overview of the Sol-Gel Process Using this compound

The sol-gel process is a versatile wet-chemical technique used for the fabrication of materials from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. When using this compound, the process generally involves the hydrolysis and subsequent condensation of the precursor in a suitable solvent to form a stable sol. This sol is then deposited onto a substrate, typically via spin coating, followed by a heat treatment (annealing) to remove organic residues and crystallize the film into the desired zirconia phase.

The key stages of the process are:

-

Sol Preparation: Dissolving this compound in a suitable organic solvent and controlling the hydrolysis and condensation reactions.

-

Thin Film Deposition: Applying the prepared sol onto a substrate using techniques such as spin coating to achieve a uniform thin layer.

-

Drying and Annealing: A multi-step heat treatment to first evaporate the solvent and then to induce the thermal decomposition of the organic ligands and promote the formation of a dense, crystalline zirconia film.

Experimental Protocols

Materials and Equipment

-

Precursor: this compound (Zr(OOCCH₂CH₃)₄)

-

Solvents: Isopropanol, Ethanol, Ethyl Acetate

-

Substrates: Silicon wafers, quartz slides, or other suitable substrates

-

Equipment:

-

Spin coater

-

Hotplate

-

Tube furnace or rapid thermal annealing (RTA) system

-

Ultrasonic bath

-

Standard laboratory glassware

-

Substrate Cleaning Protocol

Proper substrate cleaning is crucial for good film adhesion and uniformity.

-

Place the substrates in a beaker with acetone and sonicate for 15 minutes.

-

Rinse the substrates thoroughly with deionized (DI) water.

-

Place the substrates in a beaker with isopropanol and sonicate for 15 minutes.

-

Rinse the substrates with DI water.

-

Dry the substrates using a nitrogen gun or by placing them in an oven at 120 °C for 10 minutes.

Sol-Gel Solution Preparation Protocol

This protocol describes the preparation of a 0.1 M this compound sol. The concentration can be adjusted to control the final film thickness.

-

Weigh the appropriate amount of this compound powder. This compound is soluble in isopropanol, ethanol, and ethyl acetate.

-

In a clean, dry beaker, dissolve the this compound in the chosen solvent (e.g., isopropanol) to achieve the desired molar concentration (e.g., 0.1 M).

-

Stir the solution using a magnetic stirrer at room temperature for at least 1 hour to ensure complete dissolution and homogeneity.

-

For controlled hydrolysis, a small, stoichiometric amount of water can be added to the solution. The water-to-precursor molar ratio is a critical parameter influencing the sol's stability and the final film's properties.

-

Age the solution for 24 hours at room temperature before use. This aging step allows for the initial hydrolysis and condensation reactions to stabilize.

Thin Film Deposition Protocol (Spin Coating)

-

Place the cleaned substrate onto the chuck of the spin coater and ensure it is centered.

-

Dispense a small amount of the prepared this compound sol onto the center of the substrate (e.g., 0.5 mL for a 1-inch substrate).

-

Start the spin coating program. A typical two-step program is effective:

-

Step 1 (Spread): 500 rpm for 10 seconds to evenly distribute the sol across the substrate.

-

Step 2 (Thinning): 3000 rpm for 30 seconds to achieve the desired film thickness.

-

-

After spinning, carefully remove the substrate and place it on a hotplate set to 150 °C for 5 minutes to drive off the solvent.

-

Repeat steps 2-4 to achieve a thicker film if desired.

Annealing Protocol

The final annealing step is critical for the conversion of the precursor film into crystalline zirconia. The thermal decomposition of this compound starts at around 160 °C and is largely complete by 450 °C, leading to the formation of zirconium oxide.

-

Place the dried, coated substrates in a tube furnace.

-

Ramp up the temperature to the desired annealing temperature (e.g., 500 °C) at a controlled rate (e.g., 5 °C/min).

-

Hold the temperature at the setpoint for 1-2 hours to allow for complete decomposition of the organic components and crystallization of the zirconia film.

-

Cool the furnace down to room temperature naturally.

Data Presentation

The properties of the resulting zirconia thin films are highly dependent on the deposition parameters. The following tables summarize the expected trends and reported values for zirconia films prepared from various zirconium precursors, which can be used as a starting point for process optimization with this compound.

| Precursor Concentration (M) | Spin Speed (rpm) | Resulting Film Thickness (nm) per layer | Reference Precursor |

| 0.025 | 3000 | ~20-30 | Zirconyl chloride octahydrate |

| 0.05 | 3000 | ~40-50 | Zirconyl chloride octahydrate |

| 0.1 | 3000 | ~80-100 | Zirconyl chloride octahydrate |

| 0.2 | 2000 | ~150-200 | Zirconium n-propoxide |

| Annealing Temperature (°C) | Crystalline Phase | Refractive Index (at ~550 nm) | Notes |

| As-deposited | Amorphous | 1.6 - 1.7 | |

| 300 | Amorphous | 1.7 - 1.8 | |

| 400 | Tetragonal (incipient) | 1.8 - 1.9 | Crystallization begins. |

| 500 | Tetragonal/Monoclinic | 1.9 - 2.1 | Increased crystallinity and density.[1][2] |

| >600 | Monoclinic | >2.1 | Further grain growth and densification. |

Visualizations

Experimental Workflow

Proposed Chemical Pathway: Sol-Gel Process

The following diagram illustrates a proposed reaction pathway for the formation of a zirconia network from a this compound precursor. This is based on the well-understood hydrolysis and condensation reactions of metal alkoxides and carboxylates.

Thermal Decomposition Pathway

The thermal decomposition of the dried this compound gel leads to the formation of zirconium dioxide.

References

Application Notes and Protocols for Flame Spray Pyrolysis of Zirconyl Propionate for Nanoparticle Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the synthesis of zirconia (ZrO₂) nanoparticles using flame spray pyrolysis (FSP) with zirconyl propionate as the precursor. The information is tailored for researchers in materials science, nanotechnology, and drug development, focusing on the precise control of nanoparticle characteristics for various applications, including drug delivery systems.

Introduction to Flame Spray Pyrolysis for Zirconia Nanoparticle Synthesis

Flame spray pyrolysis is a versatile and scalable gas-phase technique for the rapid synthesis of a wide variety of nanomaterials, including metal oxides like zirconia.[1] The process involves the atomization of a precursor solution into a high-temperature flame, where the solvent combusts, and the precursor undergoes decomposition, nucleation, and particle growth to form nanoparticles.[1] Key advantages of FSP include the ability to produce highly crystalline nanoparticles in a single step and to control particle size, morphology, and phase composition by adjusting process parameters.[1]

Zirconia nanoparticles are of significant interest in biomedical applications, including drug delivery, due to their biocompatibility, high surface area for drug loading, and robust physical and chemical properties.[2][3] The characteristics of the synthesized nanoparticles, such as particle size and crystal phase, can be tailored by careful selection of the precursor and solvent system.[4][5]

Experimental Protocol: Synthesis of Zirconia Nanoparticles

This protocol outlines the steps for synthesizing zirconia nanoparticles from a this compound precursor solution via flame spray pyrolysis.

Materials and Equipment

-

Precursor: this compound

-

Solvents: Propionic acid, 2-propanol, 2,2,4-trimethylpentane (isooctane)

-

FSP Reactor: Comprising a spray nozzle, gas inlets for dispersion and sheath gases, a combustion chamber, and a particle collection system (e.g., baghouse filter).

-

Syringe Pump: For controlled delivery of the precursor solution.

-

Mass Flow Controllers: For precise control of gas flow rates.

-

Characterization Equipment: BET surface area analyzer, X-ray diffractometer (XRD), Transmission Electron Microscope (TEM).

Precursor Solution Preparation

The composition of the precursor solution significantly influences the characteristics of the resulting nanoparticles.[4][5]

-

Dissolution of Precursor: Dissolve this compound in a suitable solvent or solvent mixture. The choice of solvent affects the precursor's evaporation and combustion behavior.[4][5]

-

For higher specific surface area: Propionic acid is a suitable solvent that can enhance the gas-phase reaction during FSP, leading to smaller particles.[4][5]

-

Alternative solvents: Mixtures of 2-propanol and 2,2,4-trimethylpentane can also be used, though they may result in powders with a lower specific surface area.[4][5]

-

-

Concentration: The concentration of the this compound in the solution will impact the final particle size. Higher concentrations generally lead to larger particles.

Flame Spray Pyrolysis Procedure

-

System Setup: Assemble the FSP reactor and ensure all connections are secure.

-

Gas Flow: Set the flow rates for the dispersion gas (e.g., oxygen) and any sheath or supporting gases using mass flow controllers.

-

Ignition: Ignite the flame according to the specific design of the FSP reactor.

-

Precursor Feed: Load the prepared precursor solution into a syringe and place it on the syringe pump. Set the desired liquid feed rate.

-

Atomization: Start the syringe pump to feed the precursor solution to the nozzle, where it is atomized by the dispersion gas and sprayed into the flame.

-

Particle Formation: In the flame, the solvent combusts, and the this compound decomposes to form zirconia nanoparticles.

-

Collection: The newly formed nanoparticles are carried by the gas stream to the collection system, typically a baghouse filter, where they are collected as a dry powder.

Nanoparticle Characterization

-

Specific Surface Area (SSA): Determined by nitrogen adsorption using the Brunauer-Emmett-Teller (BET) method.

-

Crystal Phase and Size: Analyzed by X-ray diffraction (XRD). Zirconia can exist in monoclinic, tetragonal, and cubic phases.[6]

-

Particle Morphology and Size Distribution: Visualized using Transmission Electron Microscopy (TEM).

Quantitative Data Summary

The following table summarizes key quantitative data from the flame spray pyrolysis of this compound and related precursors for zirconia nanoparticle synthesis.

| Precursor | Solvent System | Specific Surface Area (SSA) (m²/g) | Primary Particle Size (nm) | Crystal Phase | Reference(s) |

| Zirconium Propionate | Propionic Acid | ~60 | Sub-micron and nano mixture | Not specified | [4][5] |

| Zirconium Propionate | 2-propanol/2,2,4-trimethylpentane | ~20 | Not specified | Not specified | [4][5] |

| Zirconium Precursors | Not specified | Not specified | 6 - 35 | Mostly Tetragonal (80-95 wt%) with Monoclinic balance | [7] |

Visualizing the Experimental Workflow and Relationships

Experimental Workflow for Zirconia Nanoparticle Synthesis

Caption: Workflow for zirconia nanoparticle synthesis via flame spray pyrolysis.

Relationship of FSP Parameters to Nanoparticle Properties

Caption: Influence of FSP parameters on final nanoparticle properties.

Applications in Drug Development

The controlled synthesis of zirconia nanoparticles using FSP is highly relevant for drug development. The high surface area allows for efficient loading of therapeutic agents. The particle size and surface chemistry can be tuned to optimize biocompatibility, cellular uptake, and drug release kinetics. The inherent stability of zirconia also makes it a promising candidate for developing robust drug delivery platforms.

Conclusion

Flame spray pyrolysis of this compound offers a scalable and controllable method for producing high-quality zirconia nanoparticles. By carefully selecting the solvent and optimizing FSP process parameters, researchers can tailor the nanoparticle properties to meet the specific demands of advanced applications, including the development of novel drug delivery systems. The protocols and data presented here provide a foundation for further research and development in this exciting field.

References

- 1. mdpi.com [mdpi.com]

- 2. DSpace [research-repository.griffith.edu.au]

- 3. Zirconia-based nanomaterials: recent developments in synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]